2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline
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Overview
Description
2-(3-methoxyphenyl)-4-propan-2-yloxyquinazoline is a member of quinazolines.
Scientific Research Applications
Synthesis and Antibacterial Activity
One of the primary scientific applications of derivatives of 2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline is in the field of antibacterial research. Osarumwense synthesized compounds similar to 2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline and found that these compounds exhibited significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus Feacalis, Pseudomonas aeriginosa, and candida albicans. The compounds demonstrated higher antibacterial activities compared to standard antibacterial drugs, suggesting their potential as novel antibacterial agents (Osarodion Peter Osarumwense, 2022).
Antioxidant and Anticancer Activity
The antioxidant and anticancer activities of derivatives of 2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline have been explored in multiple studies. Tumosienė et al. synthesized a series of novel derivatives and found that some of them demonstrated antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. Additionally, the derivatives exhibited anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating their potential as therapeutic agents (I. Tumosienė et al., 2020).
Blood Brain Barrier Penetration and Apoptosis Induction
Derivatives of 2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline have also been investigated for their potential in treating brain-related ailments due to their high blood-brain barrier penetration. Sirisoma et al. identified a derivative that was found to be a potent apoptosis inducer, effectively inducing cell death in cancer cells. This compound also exhibited high blood-brain barrier penetration and efficacy in human breast cancer and other mouse xenograft cancer models, suggesting its potential as an anticancer agent (N. Sirisoma et al., 2009).
Corrosion Inhibition
In a different field of application, Khan et al. investigated the role of certain derivatives of 2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that these compounds exhibited effective inhibitory properties, acting as mixed-type inhibitors and primarily functioning through adsorption on the mild steel surface. The efficiency of these inhibitors increased with concentration, highlighting their potential use in protecting metals from corrosion (Ghulamullah Khan et al., 2017).
properties
Product Name |
2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-propan-2-yloxyquinazoline |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)22-18-15-9-4-5-10-16(15)19-17(20-18)13-7-6-8-14(11-13)21-3/h4-12H,1-3H3 |
InChI Key |
ZARZTFGZHSVUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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